molecular formula C18H13N5O4 B2906888 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887893-32-5

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2906888
CAS No.: 887893-32-5
M. Wt: 363.333
InChI Key: PPOXHRMVCAGYCE-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized in scientific literature as a privileged structure for developing novel antibacterial agents . This compound is provided as a high-purity material strictly for laboratory research applications. Researchers investigating solutions for multidrug-resistant bacterial pathogens will find this compound particularly valuable. The structural motif of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides has demonstrated potent activity against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains, with minimum inhibitory concentrations (MICs) reported in the range of 1 to 0.06 μg/mL for certain analogs . While the exact mechanism of action for this specific derivative is under investigation, related compounds in its class exhibit multifaceted antibacterial mechanisms. These may include the disruption of menaquinone biosynthesis, interference with essential bacterial proteins such as DnaX, Pol IIIC, and BirA, and modulation of iron homeostasis leading to iron starvation within bacterial cells . Furthermore, members of this chemical class have demonstrated an ability to depolarize bacterial membranes and regulate siderophore biosynthesis . The benzamide scaffold is also known for its versatility in medicinal chemistry, with research applications extending to other biological targets . The presence of both a dioxopyrrolidinyl group and a pyridinyl-substituted oxadiazole ring in this molecule provides a complex pharmacophore that can be utilized in structure-activity relationship (SAR) studies and for further chemical optimization. This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-14-6-7-15(25)23(14)13-5-1-3-11(9-13)16(26)20-18-22-21-17(27-18)12-4-2-8-19-10-12/h1-5,8-10H,6-7H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXHRMVCAGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the benzamide moiety: The final step involves the reaction of the oxadiazole-pyridine intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone and pyridine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The benzamide and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrolidinone and pyridine rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors involved in oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • However, the dioxopyrrolidinyl group distinguishes it by introducing a cyclic amide, which may improve solubility compared to chlorophenyl (MMV102872) or sulfamoyl (LMM5) groups .
  • Molecular Weight : At ~400–420 g/mol (estimated), the compound falls within the optimal range for drug-likeness, comparable to MMV102872 (385.7 g/mol) and smaller than LMM5 (521.6 g/mol), which may affect bioavailability .

Physicochemical and Spectral Properties

  • Melting Points : 1,3,4-oxadiazoles with aromatic substituents (e.g., 7c–7f) exhibit melting points of 134–178°C , suggesting the target compound may share similar thermal stability.
  • Spectroscopic Features :
    • IR : Expected peaks for oxadiazole (C=N at ~1600 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
    • NMR : Pyridinyl protons (δ 7.5–8.5 ppm) and dioxopyrrolidinyl protons (δ 2.5–3.5 ppm) would dominate the spectrum, akin to 4d .

Biological Activity

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Interaction with cellular receptors can lead to alterations in signaling pathways that regulate cell survival and apoptosis.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that the compound induced significant apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71545
HeLa2038
A5492530

Anti-inflammatory Effects

Research published in Pharmacology Reports highlighted the compound's ability to reduce TNF-alpha levels in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can condensation reactions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides using reagents like POCl₃ or PPA (polyphosphoric acid) .
  • Step 2 : Condensation of the pyrrolidinone moiety using activated esters (e.g., NHS esters) or coupling agents (EDC/HOBt) .
  • Optimization : Microwave-assisted synthesis can reduce reaction times, while stoichiometric control of anhydrides (e.g., 2,5-dioxopyrrolidine-1-succinimide) improves yield .
  • Characterization : Confirm intermediates via TLC and final product purity via HPLC (>95% purity, as in ).

Q. Which spectroscopic techniques are critical for confirming structure and purity, and how should conflicting NMR/IR data be resolved?

  • Primary Methods :
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for pyridine/oxadiazole) and carbonyl signals (δ 165–175 ppm for benzamide) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
    • Conflict Resolution : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. IR can confirm carbonyl stretches (e.g., 1680 cm⁻¹ for amide C=O) .

Q. What preliminary biological assays are recommended to evaluate antimicrobial/anti-inflammatory potential?

  • Antimicrobial : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
  • Controls : Compare with known oxadiazole derivatives (e.g., 4-chlorophenyl analogs) to establish baseline activity .

Advanced Research Questions

Q. How can a crystallization protocol using SHELX be designed for structural determination, especially with challenging diffraction patterns?

  • Crystal Growth : Use vapor diffusion with DCM/hexane mixtures to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at 100 K. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
  • Refinement : Use anisotropic displacement parameters for non-H atoms. Validate via R-factor convergence (<5% discrepancy) .

Q. What strategies enhance structure-activity relationship (SAR) studies for the oxadiazole and pyrrolidinone moieties?

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to improve metabolic stability .
  • Pyrrolidinone Optimization : Replace the dioxopyrrolidine with spirocyclic analogs to reduce off-target interactions .
  • Assays : Test analogs in enzyme inhibition (e.g., Ca²⁺/calmodulin) and cellular uptake studies (e.g., Caco-2 permeability) .

Q. How can discrepancies between in vitro enzyme inhibition and cellular activity data be addressed?

  • Solubility Issues : Measure logP (e.g., >3.0 indicates poor aqueous solubility) and reformulate with cyclodextrins or PEG .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended binding partners .

Q. What computational methods predict reactivity and guide substituent optimization?

  • DFT Calculations : Model transition states for key reactions (e.g., oxadiazole cyclization) to identify rate-limiting steps .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize substituents with high Glide scores .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize bioavailability and reduce hepatotoxicity risks .

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